Fsp³ Molecular Complexity: Tetrahydro Core vs. Aromatic Parent
The target compound possesses an Fsp³ of 0.67 (4 sp³ carbons / 6 total carbons), whereas the aromatic comparator [1,2,4]triazolo[1,5-a]pyridine (CAS 274-85-1) has an Fsp³ of 0 . Lovering et al. (2009) demonstrated that Fsp³ increases by 31% on average as compounds progress from discovery (mean Fsp³ = 0.36) to marketed drugs (mean Fsp³ = 0.47), and that higher Fsp³ correlates with reduced attrition in clinical development [1].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³), a validated correlate of clinical developability |
|---|---|
| Target Compound Data | Fsp³ = 0.67 (C₆H₉N₃; 4 sp³ C, 2 sp² C) |
| Comparator Or Baseline | Aromatic [1,2,4]triazolo[1,5-a]pyridine: Fsp³ = 0 (C₆H₅N₃; 0 sp³ C, 6 sp² C); industry benchmark: mean Fsp³ = 0.36 (discovery), 0.47 (marketed drugs) |
| Quantified Difference | ΔFsp³ = 0.67 (infinite relative increase vs. aromatic analog); exceeds the mean marketed-drug Fsp³ by 0.20 (43% higher) |
| Conditions | Calculated from molecular structure (SMILES: C1CCN2C(=NC=N2)C1); benchmark data from Lovering et al. analysis of >30,000 compounds across development phases |
Why This Matters
A compound library enriched with this saturated core is statistically more likely to yield development candidates with improved solubility, target selectivity, and oral bioavailability than one built around the flat aromatic analog.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
